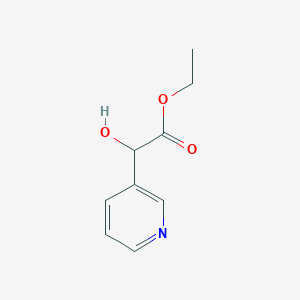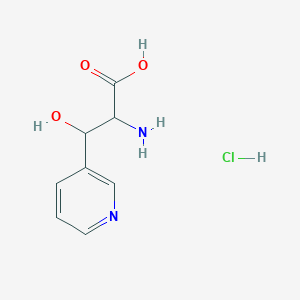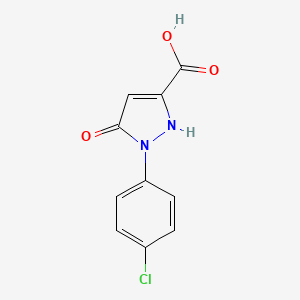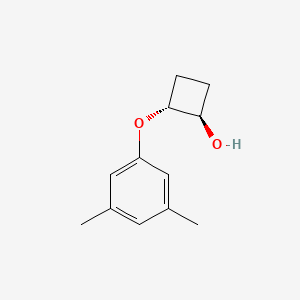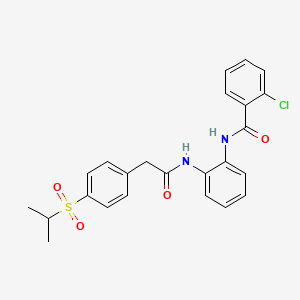![molecular formula C22H24N2O B2981725 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-52-2](/img/structure/B2981725.png)
1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinolines can be synthesized through several methods. One of the most general methods to synthesize quinoline is the Skraup synthesis . Anilines react with β-ketoesters giving rise to schiff bases (substituted imine, R—CH=NR’) and also by heating amides are obtained, which are slower to form but more stable . Both can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones, respectively .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has led to the development of novel synthesis methods for pyrrolo[3,2-c]quinoline derivatives, exploring their chemical properties and potential applications. For instance, 2,3,3-trimethyl-3H-pyrrolo[3,2-c]quinolines and related polymethine dyes exhibit unique absorption spectra changes in solutions of varying acidities, highlighting their potential in the development of optical materials and dyes with specific light-absorption properties (Mikhailenko et al., 1982).
Antiproliferative and Antimicrobial Activities
This compound and its derivatives have shown promising antiproliferative activity against certain cancer cell lines. Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their cell growth inhibitory properties, particularly against leukemias, demonstrating potential as anticancer agents (Ferlin et al., 2001). Additionally, some derivatives exhibit antimicrobial activity, offering a foundation for developing new antimicrobial agents (Vartale et al., 2013).
Applications in Material Science
Quinoline derivatives, including those related to the compound , have been identified as potential anticorrosive materials. Their effectiveness against metallic corrosion, due to the high electron density and ability to form stable chelating complexes, underscores their utility in protecting metals from degradation (Verma et al., 2020).
Environmental and Green Chemistry Applications
The compound's derivatives have been explored for environmentally friendly processes, such as the catalyst-free synthesis of pyrrolo[1,2-a]quinolines. This method is significant for its air tolerance and water as the only byproduct, indicating a green synthesis approach with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Propriétés
IUPAC Name |
6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXQXCXLBOLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


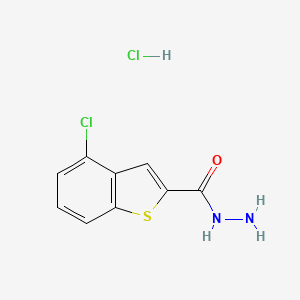
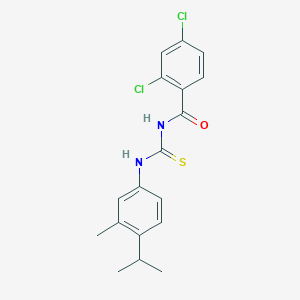
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)
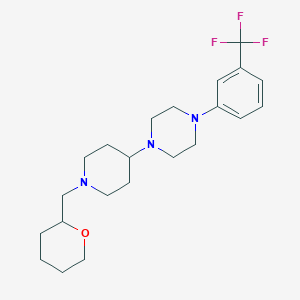
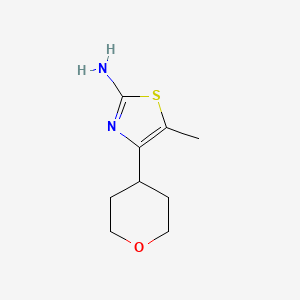
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
